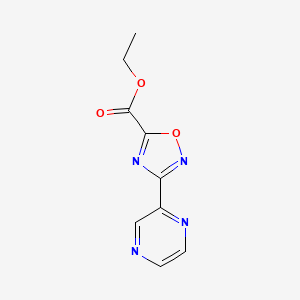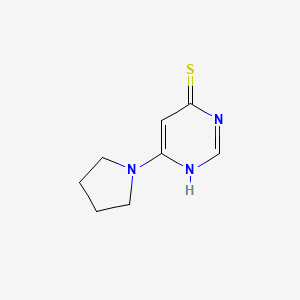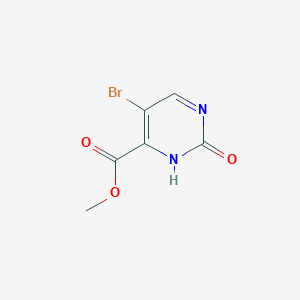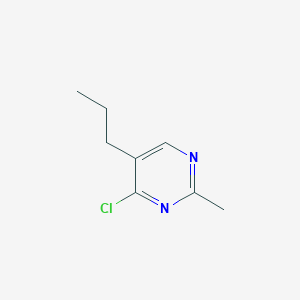
4-Chloro-2-methyl-5-propylpyrimidine
Übersicht
Beschreibung
4-Chloro-2-methyl-5-propylpyrimidine is a halogenated heterocycle . It has the empirical formula C8H11ClN2 and a molecular weight of 170.64 . It is usually sold in solid form .
Molecular Structure Analysis
The SMILES string representation of 4-Chloro-2-methyl-5-propylpyrimidine is ClC(N=C©N=C1)=C1CCC . This provides a textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
4-Chloro-2-methyl-5-propylpyrimidine is a solid compound . It has a molecular weight of 170.64 .Wissenschaftliche Forschungsanwendungen
Importance of Hybrid Catalysts in Synthesis
Hybrid catalysts play a crucial role in the synthesis of pyranopyrimidine scaffolds, including 4-Chloro-2-methyl-5-propylpyrimidine derivatives, which are vital for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. These catalysts, ranging from organocatalysts, metal catalysts, to nanocatalysts, facilitate the development of substituted pyrano[2,3-d]pyrimidine derivatives through one-pot multicomponent reactions, highlighting their significance in the advancement of lead molecules in research (Parmar, Vala, & Patel, 2023).
Pharmacological Principles of Prodrugs
In the realm of chemotherapy, particularly for the treatment of solid tumors, prodrugs like capecitabine, UFT, and S-1 have been developed as derivatives of 5-fluorouracil (5-FU), which itself is a cornerstone in cancer treatment. These prodrugs, undergoing metabolic transformations in the body to release the active 5-FU, aim at enhancing the therapeutic effectiveness and reducing toxicity. Their development and clinical pharmacology, underlined by biomodulation strategies, are essential in understanding the targeted therapy approaches in oncology, offering insights into the applications of related pyrimidine derivatives (Malet-Martino & Martino, 2002).
Environmental Impact and Degradation
Triclosan, a related compound, emphasizes the environmental persistence and toxicity of chlorinated pyrimidines, showcasing their presence in various ecosystems due to partial elimination in sewage treatment plants. The degradation pathways leading to potentially more toxic and persistent by-products underline the environmental implications of using such compounds and the necessity for further research into their safer degradation and removal (Bedoux et al., 2012).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-chloro-2-methyl-5-propylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c1-3-4-7-5-10-6(2)11-8(7)9/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBCAEDPKQHTSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN=C(N=C1Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650945 | |
| Record name | 4-Chloro-2-methyl-5-propylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methyl-5-propylpyrimidine | |
CAS RN |
959239-77-1 | |
| Record name | 4-Chloro-2-methyl-5-propylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Octahydrocyclopenta[c]pyrrole-5-carboxylic acid hydrochloride](/img/structure/B1416119.png)
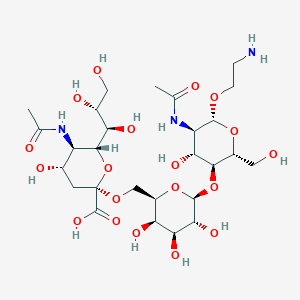
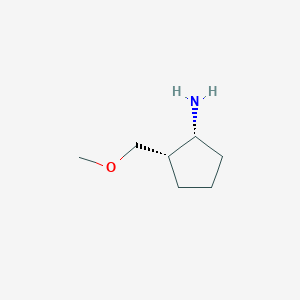
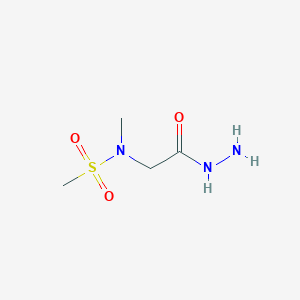
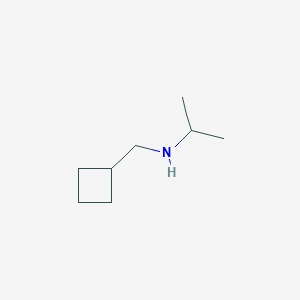

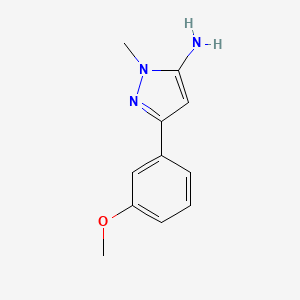
![5-Chloro-6-[4-(ethoxycarbonyl)piperidino]nicotinic acid](/img/structure/B1416130.png)
![methyl [2-mercapto-5-(4-methylphenyl)-1H-imidazol-1-yl]acetate](/img/structure/B1416131.png)
